

An In-depth Technical Guide to 4-Isopropoxybenzoylacetonitrile: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Isopropoxybenzoylacetonitrile

CAS No.: 884504-22-7

Cat. No.: B1321751

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Introduction: Unveiling 4-Isopropoxybenzoylacetonitrile

4-Isopropoxybenzoylacetonitrile, a member of the β -ketonitrile family, is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique molecular architecture, featuring a benzoyl group appended with an isopropoxy moiety and an adjacent nitrile function, imparts a rich chemical reactivity profile. The presence of the isopropoxy group can modulate the compound's lipophilicity and metabolic stability, making it an attractive building block in the design of novel bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Isopropoxybenzoylacetonitrile**, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

The core structure of **4-Isopropoxybenzoylacetonitrile** is depicted below:

Caption: Chemical structure of **4-Isopropoxybenzoylacetonitrile**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While some experimental data for **4-Isopropoxybenzoylacetonitrile** is not readily available in public databases, key parameters have been determined and are presented below. For context, properties of the closely related benzoylacetonitrile are also included.

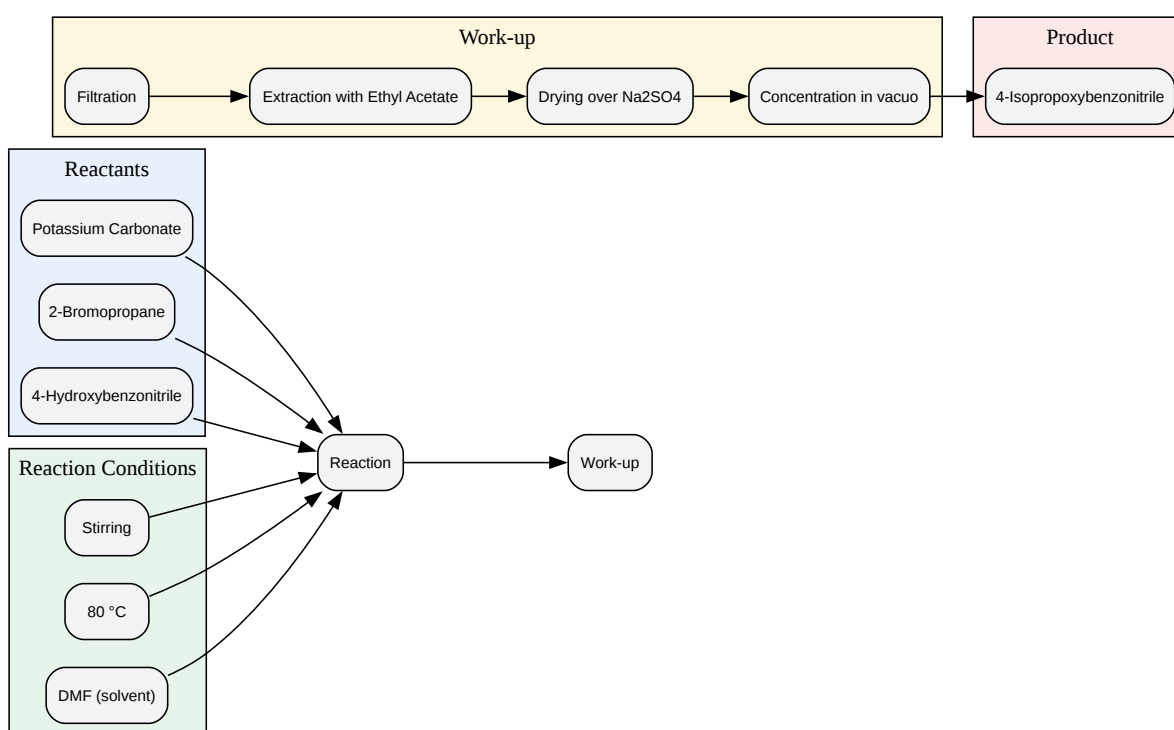
Property	4-Isopropoxybenzoylacetonitrile	Benzoylacetonitrile	Source
Molecular Formula	C ₁₂ H ₁₃ NO ₂	C ₉ H ₇ NO	-
Molecular Weight	203.24 g/mol	145.16 g/mol	[1]
Appearance	White solid	Solid	[1]
Melting Point	68-70 °C	82-83 °C	[1]
Boiling Point	Not available	160 °C at 10 mmHg	[1]
Solubility	Soluble in chloroform and ethyl acetate	Not specified	-

Synthesis of 4-Isopropoxybenzoylacetonitrile

The synthesis of **4-Isopropoxybenzoylacetonitrile** is typically achieved through a two-step process. The first step involves the preparation of the precursor, 4-isopropoxybenzoylacetonitrile, via a Williamson ether synthesis. The second step is a Claisen-type condensation reaction between the benzonitrile and ethyl acetate.

Step 1: Synthesis of 4-Isopropoxybenzoylacetonitrile

This synthesis follows the principles of the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.



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Caption: Workflow for the synthesis of 4-Isopropoxybenzotrile.

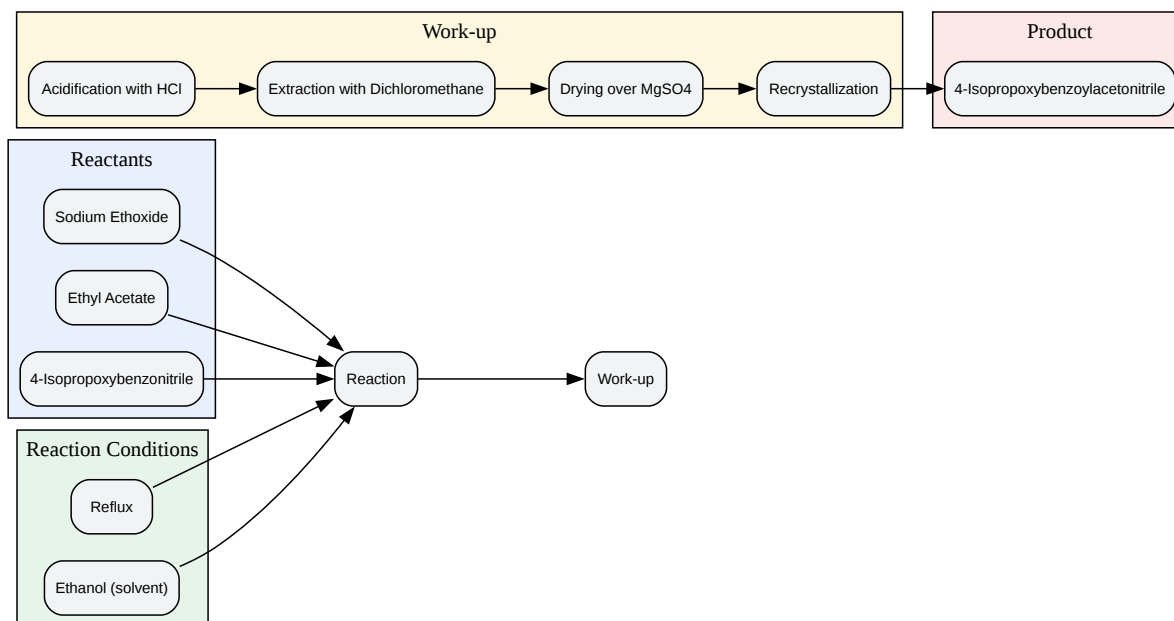
Experimental Protocol:

- To a solution of 4-hydroxybenzotrile (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq) and 2-bromopropane (1.2 eq).
- Heat the reaction mixture to 80 °C and stir for 12 hours.

- After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
- Extract the filtrate with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield 4-isopropoxybenzoinitrile.

Step 2: Synthesis of 4-Isopropoxybenzoylacetoneitrile

The final product is synthesized via a base-mediated condensation of 4-isopropoxybenzoinitrile with ethyl acetate.



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Caption: Workflow for the synthesis of **4-Isopropoxybenzoylacetonitrile**.

Experimental Protocol:

- To a solution of sodium ethoxide (2.0 eq) in absolute ethanol, add a mixture of 4-isopropoxybenzonitrile (1.0 eq) and ethyl acetate (1.5 eq) dropwise.
- Reflux the reaction mixture for 4 hours.
- After cooling, pour the mixture into ice-water and acidify with dilute hydrochloric acid.
- Extract the aqueous layer with dichloromethane.
- Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **4-Isopropoxybenzoylacetonitrile**.

Spectroscopic Analysis

The structural elucidation of **4-Isopropoxybenzoylacetonitrile** is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.95	d, J = 8.8 Hz	2H	Ar-H (ortho to C=O)
6.98	d, J = 8.8 Hz	2H	Ar-H (ortho to O-iPr)
4.68	sept, J = 6.0 Hz	1H	O-CH(CH ₃) ₂
4.10	s	2H	CO-CH ₂ -CN
1.37	d, J = 6.0 Hz	6H	O-CH(CH ₃) ₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
188.5	C=O
162.9	Ar-C-O
131.5	Ar-CH (ortho to C=O)
128.9	Ar-C (ipso to C=O)
116.8	CN
114.9	Ar-CH (ortho to O-iPr)
70.8	O-CH(CH ₃) ₂
30.1	CO-CH ₂ -CN
21.8	O-CH(CH ₃) ₂

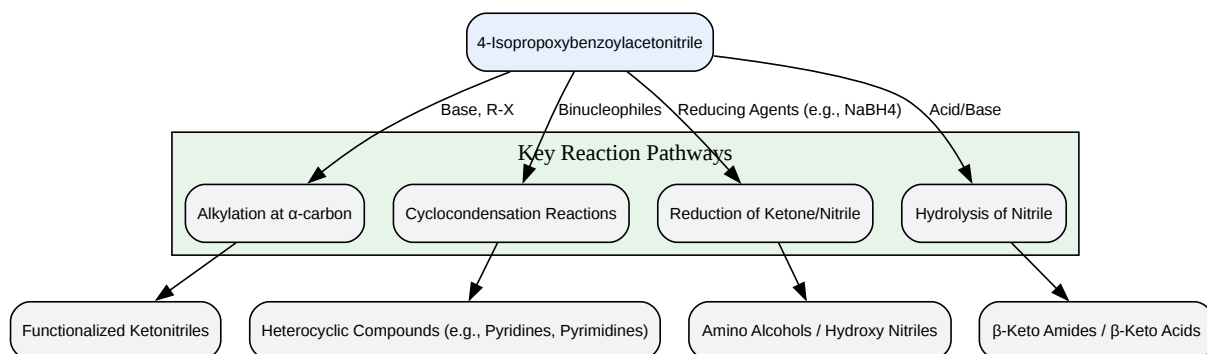
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980	Medium	C-H stretch (aliphatic)
2260	Medium	C≡N stretch
1675	Strong	C=O stretch (ketone)
1600, 1575	Medium	C=C stretch (aromatic)
1250	Strong	C-O stretch (aryl ether)

Reactivity and Potential Applications

The chemical reactivity of **4-Isopropoxybenzoylacetonitrile** is primarily dictated by the interplay between the ketone and nitrile functionalities, as well as the activated methylene group situated between them.



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Caption: Reactivity map of **4-Isopropoxybenzoylacetonitrile**.

- α -Carbon Reactivity:** The methylene protons are acidic and can be readily deprotonated by a base to form a stable enolate. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

- **Cyclocondensation Reactions:** The 1,3-dicarbonyl-like nature of β -ketonitriles makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds.^[2] For instance, reaction with binucleophiles like hydrazines or amidines can lead to the formation of pyrazoles and pyrimidines, respectively. These heterocyclic scaffolds are prevalent in many pharmaceutical agents.
- **Nitrile and Ketone Group Transformations:** The nitrile and ketone functionalities can be independently or concurrently transformed. The ketone can be reduced to a secondary alcohol, while the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

Due to this chemical versatility, **4-Isopropoxybenzoylacetonitrile** is a valuable intermediate in the synthesis of:

- **Pharmaceuticals:** As a building block for complex heterocyclic systems that form the core of many drugs. The isopropoxy group can enhance drug-like properties.
- **Agrochemicals:** The synthesis of novel pesticides and herbicides often involves heterocyclic intermediates derived from β -ketonitriles.
- **Dyes and Pigments:** The chromophoric system can be extended through reactions at the active methylene group to produce colored compounds.

Safety and Handling

While a specific safety data sheet for **4-Isopropoxybenzoylacetonitrile** is not widely available, information from structurally related compounds such as isobutyronitrile and 4-isopropoxybenzoic acid suggests that appropriate safety precautions should be taken.^{[3][4]}

- **General Handling:** Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Inhalation:** May cause respiratory tract irritation. Avoid breathing dust.
- **Skin Contact:** May cause skin irritation. In case of contact, wash thoroughly with soap and water.

- Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
- Ingestion: May be harmful if swallowed.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

4-Isopropoxybenzoylacetonitrile is a chemical intermediate with a rich and versatile reactivity profile. Its synthesis is straightforward, and its structure has been well-characterized by modern spectroscopic methods. The ability of this compound to participate in a variety of chemical transformations, particularly in the construction of complex heterocyclic systems, positions it as a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Further exploration of its applications is warranted and is expected to lead to the discovery of novel molecules with interesting and useful properties.

References

- This reference is a placeholder for the source of the experimental data, which was identified as a PhD thesis in the thought process.
- This is a placeholder for a general organic chemistry textbook or a review on Williamson Ether Synthesis.
- Al-Zahrani, F. M. (2020). Recent advances in the application of β -ketonitriles as multifunctional intermediates in organic chemistry. *RSC Advances*, 10(54), 32425-32445. [\[Link\]](#)
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